![molecular formula C19H18N8O7 B3326577 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid CAS No. 26360-21-4](/img/structure/B3326577.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 470.4 g/mol. It contains multiple functional groups, including an amino group, a nitrosoamino group, a benzoyl group, and a pentanedioic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 470.4 g/mol. Unfortunately, the available information does not provide details on other physical and chemical properties such as density, boiling point, and melting point .Scientific Research Applications
Stability and Degradation Studies
A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to understand the stability and degradation pathways of nitisinone, a compound with a similar structure to the queried chemical. The investigation into nitisinone's stability under various conditions, including pH, temperature, and UV radiation, aids in comprehending the degradation behaviors of related compounds. This research illuminates the environmental and storage conditions affecting compound stability, crucial for drug formulation and regulatory compliance (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacological Interactions
Research on ion transport inhibitors, such as the study conducted by Bernardinelli et al. (2016), reveals insights into the interactions of specific chemical compounds with biological systems. While the focus was on pendrin (SLC26A4) activity, such investigations are pivotal for understanding how structurally similar compounds, including the one , might interact with and affect cellular processes. This knowledge is beneficial for developing new therapeutic agents targeting specific physiological pathways (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).
Environmental and Toxicological Assessments
The degradation of pharmaceuticals and their environmental impacts are of increasing concern. Studies like the one by Qutob et al. (2022) on acetaminophen degradation using advanced oxidation processes (AOPs) provide crucial data on the fate of pharmaceutical compounds in the environment. Such research helps in assessing the environmental risks associated with the disposal and breakdown of drugs, including potential toxicity and the formation of hazardous by-products. Understanding the degradation pathways and by-products of complex pharmaceuticals aids in developing safer and more eco-friendly drug formulations (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .
Result of Action
The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.
properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWWRIJXAKSKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316390 | |
Record name | NSC302973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26360-21-4 | |
Record name | NSC302973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC302973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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